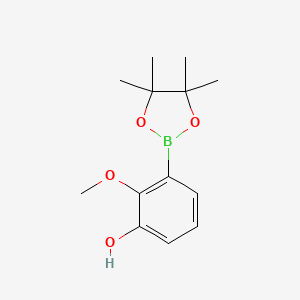

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic boron compound. It is a colorless liquid that is relatively stable at room temperature. This compound is commonly used as an organic boron reagent and has significant applications in organic synthesis. It plays a crucial role in the synthesis of boronic esters, which are essential in forming carbon-carbon bonds, oxidation, and reduction reactions .

Preparation Methods

The synthesis of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be achieved through the reaction of pinacolborane with dimethyl carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It can undergo substitution reactions to form different boronic esters. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions.

Scientific Research Applications

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units.

Biology: It serves as a reagent in the synthesis of biologically active molecules.

Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is employed in the production of materials with specific optical and electrochemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boronic esters. These esters can interact with various molecular targets, including enzymes and receptors, through covalent bonding. The pathways involved in its action include the formation of carbon-boron bonds, which are crucial in many organic synthesis reactions .

Comparison with Similar Compounds

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its stability and reactivity as a boronic ester. Similar compounds include:

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar applications but different reactivity.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester used in the synthesis of pyridine derivatives.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of aniline derivatives.

Biological Activity

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol (CAS: 2121514-31-4) is a compound that has garnered interest in recent research for its potential biological activities. This article provides an overview of its biological activity, including data tables and research findings.

- Molecular Formula : C13H19BO4

- Molecular Weight : 250.1 g/mol

- Structure : The compound contains a methoxy group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.

The dioxaborolane structure is known to facilitate interactions with various biological targets. Specifically, compounds containing this moiety have been studied for their ability to inhibit specific enzymes and receptors involved in disease processes.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. A study examining its effects on breast cancer cells demonstrated significant inhibition of cell proliferation. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Caspase activation |

| A549 | 12 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and oxidative damage markers.

Case Studies and Research Findings

- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of the compound on various cancer cell lines was conducted. The study found that it not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .

- Neuroprotection Research : Another study focused on the neuroprotective properties of the compound in models of neurodegenerative diseases. Results indicated that treatment with the compound led to reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability observed in animal models. Further studies are required to fully elucidate its metabolic pathways and elimination processes .

Properties

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXQPYZUYHUEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.